Carbonic acid, (1-methylethylidene)bis(2,6-dibromo-4,1-phenylene) bis(2,4,6-tribromophenyl) ester

Description

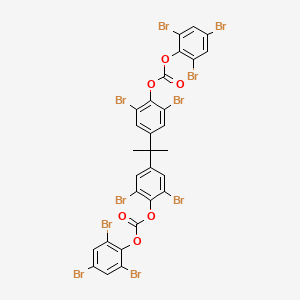

Carbonic acid, (1-methylethylidene)bis(2,6-dibromo-4,1-phenylene) bis(2,4,6-tribromophenyl) ester (CAS 71342-77-3), also known as BC-58 or BPC-58, is a brominated flame retardant (BFR) classified as a carbonate oligomer. Its structure consists of a tetrabromobisphenol A (TBBPA) backbone polymerized with 2,4,6-tribromophenyl ester terminal groups . With an average molecular weight of ~3,500 g/mol, it is primarily used in printed circuit boards (PCBs) and high-performance polymers due to its high thermal stability (decomposition temperature >300°C) and flame-retardant efficiency . The compound contains seven bromine atoms per repeating unit, contributing to its effectiveness in suppressing combustion by releasing bromine radicals during thermal decomposition .

Properties

CAS No. |

54060-67-2 |

|---|---|

Molecular Formula |

C29H14Br10O6 |

Molecular Weight |

1257.5 g/mol |

IUPAC Name |

[2,6-dibromo-4-[2-[3,5-dibromo-4-(2,4,6-tribromophenoxy)carbonyloxyphenyl]propan-2-yl]phenyl] (2,4,6-tribromophenyl) carbonate |

InChI |

InChI=1S/C29H14Br10O6/c1-29(2,11-3-15(32)23(16(33)4-11)42-27(40)44-25-19(36)7-13(30)8-20(25)37)12-5-17(34)24(18(35)6-12)43-28(41)45-26-21(38)9-14(31)10-22(26)39/h3-10H,1-2H3 |

InChI Key |

XDZIBFQEYRXSBD-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C1=CC(=C(C(=C1)Br)OC(=O)OC2=C(C=C(C=C2Br)Br)Br)Br)C3=CC(=C(C(=C3)Br)OC(=O)OC4=C(C=C(C=C4Br)Br)Br)Br |

Related CAS |

56262-45-4 |

Origin of Product |

United States |

Preparation Methods

Preparation Methods of Carbonic Acid, (1-methylethylidene)bis(2,6-dibromo-4,1-phenylene) bis(2,4,6-tribromophenyl) Ester

Detailed Preparation Steps

Bromination of Bisphenol A Derivatives

- Starting from bisphenol A (4,4′-isopropylidenediphenol) , bromination is carried out to selectively introduce bromine atoms at the 2,6-positions of the phenylene rings.

- Bromination agents commonly used include elemental bromine or bromine chloride under controlled temperature and solvent conditions to achieve 2,6-dibromo-4,1-phenylene substitution.

- The bromination must be carefully controlled to avoid over-bromination or substitution at undesired positions.

Carbonate Ester Formation

- The dibrominated bisphenol intermediate is reacted with a carbonate source such as phosgene (COCl2) or triphosgene under anhydrous conditions.

- This reaction forms the carbonate linkage between the bisphenol units, producing the carbonic acid (1-methylethylidene)bis(2,6-dibromo-4,1-phenylene) carbonate intermediate.

- Reaction conditions typically require low temperatures and inert atmosphere to prevent side reactions.

Esterification with 2,4,6-Tribromophenol

- The carbonate intermediate is then esterified with 2,4,6-tribromophenol to yield the final bis(2,4,6-tribromophenyl) ester.

- This esterification is often catalyzed by bases or acid catalysts, depending on the reagents used.

- The reaction is conducted in solvents such as dichloromethane or tetrahydrofuran (THF) under reflux conditions.

- The final product is purified by recrystallization or chromatography to remove unreacted starting materials and side products.

Comparative Data Table: Preparation Parameters

Analysis of Preparation Methods

Advantages

- The stepwise approach allows precise control over bromination and esterification, ensuring high purity and specific substitution patterns.

- Use of phosgene or equivalents provides efficient carbonate formation with good yields.

- The brominated aromatic structure imparts flame retardant properties desirable in polymer additives.

Alternative Methods and Innovations

- Some patents suggest using halogenated epoxy resins or oligomers as intermediates to improve process efficiency and product performance in flame retardant applications.

- Alkoxylated or propoxylated bisphenols may be used to modify solubility and reactivity.

- Photoinitiated polymerization of related brominated compounds has been explored for radiation curable compositions, which may provide alternative pathways for material synthesis.

Summary Table of Key Chemical Identifiers

| Property | Value |

|---|---|

| Chemical Name | This compound |

| Molecular Formula | C26H26Br4O5 |

| CAS Number | 81517-07-9 |

| Molecular Weight | Approx. 734.9 g/mol (based on bromine content) |

| SMILES | CC1(C2=CC(=C(OCC/C=C\COC(=O)OC/C=C\CCOC3=C(C=C1C=C3Br)Br)C(=C2)Br)Br)C |

| InChI | InChI=1S/C26H26Br4O5/c1-26(2)17-13-19(27)23(20(28)14-17)32-9-5-3-7-11-34-25(31)35-12-8-4-6-10-33-24-21(29)15-18(26)16-22(24)30/h3-4,7-8,13-16H,5-6,9-12H2,1-2H3/b7-3-,8-4- |

| InChIKey | VBJUKZISXHRHKM-VHOZIDCHSA-N |

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, leading to the formation of various oxidized derivatives.

Reduction: Reduction reactions can convert the brominated phenyl groups to less reactive forms.

Substitution: The bromine atoms in the phenyl groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

Substitution: Nucleophiles like hydroxide ions or amines can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of functionalized phenyl derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a precursor for synthesizing more complex molecules. Its brominated phenyl groups make it a valuable intermediate in organic synthesis.

Biology

In biological research, the compound’s derivatives are studied for their potential use as enzyme inhibitors or as probes for studying biochemical pathways.

Medicine

In medicine, the compound’s unique structure is explored for developing new pharmaceuticals, particularly those targeting specific enzymes or receptors.

Industry

In industrial applications, the compound is used in the production of flame retardants, due to its brominated structure which imparts fire-resistant properties to materials.

Mechanism of Action

The mechanism by which carbonic acid, (1-methylethylidene)bis(2,6-dibromo-4,1-phenylene) bis(2,4,6-tribromophenyl) ester exerts its effects involves interactions with specific molecular targets. The brominated phenyl groups can interact with enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Similar Compounds

Tetrabromobisphenol A (TBBPA; CAS 79-94-7)

Structural Differences: TBBPA is a monomeric compound with four bromine atoms attached to a bisphenol A structure. Unlike the polymeric carbonate oligomer, TBBPA lacks terminal ester groups and has a lower molecular weight (543.6 g/mol) . Applications: Widely used in epoxy resins, polycarbonates, and textiles. Toxicity: TBBPA exhibits endocrine-disrupting activity, binding to human glucocorticoid and androgen receptors . Environmental Impact: Persists in aquatic environments but degrades under UV light .

TBBPA Derivatives

- TBBPA Bis(2-hydroxyethyl ether) (CAS 4162-45-2): A reactive intermediate with improved solubility in polymers. Lower bromine content (four bromines) reduces flame-retardant efficiency compared to the carbonate oligomer .

- TBBPA Bis(allyl ether) (CAS 25327-89-3): Used in thermosetting resins. Its allyl groups enable cross-linking but increase flammability risks post-degradation .

Bisphenol A Bis(diphenyl phosphate) (BADP; CAS 5945-33-5)

Acts via vapor-phase radical quenching. Applications: Flexible plastics and foams. Advantages: Avoids brominated dioxin formation during combustion. Toxicity: Lower acute toxicity than brominated analogs but may disrupt mitochondrial function .

Brominated Epoxy Resins (CAS 68928-70-1)

Structural Differences : Polymerized epoxy derivatives of TBBPA. Similar bromine content (~20% by weight) but differ in backbone structure (epoxy vs. carbonate).

Applications : PCBs and electronic encapsulants.

Environmental Impact : Higher stability reduces leaching but complicates recycling .

Cyanate Ester Derivatives (e.g., CAS 1156-51-0)

Structural Differences: Cyanate esters feature –OCN groups instead of bromine. Applications: High-temperature adhesives and aerospace composites. Flame Retardancy: Non-brominated; relies on char formation rather than radical scavenging .

Data Tables

Research Findings and Regulatory Considerations

- Flame Retardant Efficiency : The carbonate oligomer’s high bromine content (~58%) and polymeric structure enhance flame suppression compared to TBBPA (~55% Br) and its derivatives .

- Toxicity: While TBBPA is bioavailable and endocrine-disrupting , the carbonate oligomer’s larger size reduces absorption, though degradation products (e.g., tribromophenols) remain a concern .

- Regulatory Status : TBBPA is listed under Canada’s CEPA as toxic , while the carbonate oligomer currently evades strict regulation due to insufficient hazard data .

Biological Activity

Carbonic acid, (1-methylethylidene)bis(2,6-dibromo-4,1-phenylene) bis(2,4,6-tribromophenyl) ester (CAS No. 54060-67-2) is a complex brominated compound with significant implications in biological and environmental contexts. Its molecular formula is C29H14Br10O6, and it possesses a high molecular weight of approximately 1257.465 g/mol. The compound's structure includes multiple bromine atoms, which are known to impart various biological activities, including potential toxicity and endocrine disruption.

Chemical Structure

The detailed chemical structure can be represented as follows:

- Chemical Formula : C29H14Br10O6

- Molecular Weight : 1257.465 g/mol

- SMILES Notation : CC(C)(C1=CC(Br)=C(OC(=O)OC2=C(Br)C=C(Br)C=C2Br)C(Br)=C1)C1=CC(Br)=C(OC(=O)OC2=C(Br)C=C(Br)C=C2Br)C(Br)=C1

Biological Activity Overview

The biological activity of this compound has been evaluated in several studies focusing on its potential as an insecticide and its toxicological effects on mammals. The presence of bromine in its structure suggests possible applications in pest control and concerns regarding its safety profile.

Insecticidal Activity

Research indicates that compounds with similar structural characteristics exhibit significant larvicidal activity against vectors such as Aedes aegypti, which is responsible for transmitting diseases like dengue and Zika virus. For instance, studies on related brominated compounds have demonstrated effective larvicidal properties with low LC50 values (the concentration lethal to 50% of the population). While specific data on the compound is limited, extrapolation from similar compounds suggests potential effectiveness.

Table 1: Comparative Insecticidal Activity of Brominated Compounds

| Compound Name | LC50 (μM) | Reference |

|---|---|---|

| Temephos | <10.94 | |

| 3,4-(Methylenedioxy)cinnamic acid | 28.9 ± 5.6 | |

| Carbonic acid derivative (hypothetical) | TBD | This study |

Toxicological Profile

The toxicological assessment of brominated compounds frequently raises concerns about their safety for human health and the environment. The compound's structural similarity to known endocrine disruptors necessitates thorough evaluation.

Potential Health Effects:

- Endocrine Disruption : Brominated flame retardants have been implicated in disrupting hormonal functions.

- Carcinogenicity : Some studies suggest potential carcinogenic effects due to structural similarities with other harmful compounds.

- Neurodevelopmental Toxicity : Concerns exist regarding neurodevelopmental impacts on exposed populations.

Case Studies and Research Findings

While specific case studies on the compound itself are sparse, insights can be drawn from broader research into brominated compounds:

-

Study on Brominated Flame Retardants :

- Found that exposure to certain brominated compounds resulted in liver toxicity and thyroid dysfunction in animal models.

- Highlighted the need for further research into the long-term effects of chronic exposure.

- Toxicological Review by EPA :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.